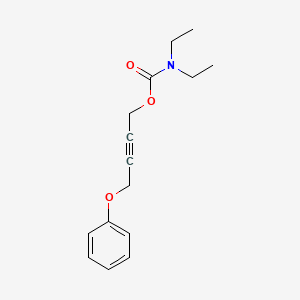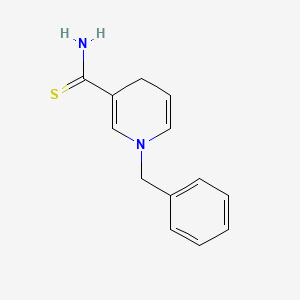
1-Benzyl-1,4-dihydropyridine-3-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1,4-dihydropyridine-3-carbothioamide is a compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and pharmacological potential. The structure of this compound includes a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a carbothioamide group at the third position of the ring .
準備方法
The synthesis of 1,4-dihydropyridines, including 1-Benzyl-1,4-dihydropyridine-3-carbothioamide, can be achieved through various methods. One of the most common synthetic routes is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine . This reaction typically requires mild conditions and can be carried out in the presence of a catalyst to improve yield and selectivity. Industrial production methods often involve multicomponent cascade cyclization, which allows for the efficient construction of the 1,4-dihydropyridine scaffold from readily available substrates .
化学反応の分析
1-Benzyl-1,4-dihydropyridine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The benzyl group and the carbothioamide group can undergo substitution reactions with various electrophiles and nucleophiles, leading to the formation of different derivatives
科学的研究の応用
1-Benzyl-1,4-dihydropyridine-3-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
Industry: It is used in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 1-Benzyl-1,4-dihydropyridine-3-carbothioamide involves its interaction with molecular targets such as calcium channels. By binding to and blocking voltage-gated L-type calcium channels, it can modulate calcium ion flow, leading to various physiological effects, including vasodilation and reduced blood pressure . This mechanism is similar to other dihydropyridines, which are known calcium channel blockers .
類似化合物との比較
1-Benzyl-1,4-dihydropyridine-3-carbothioamide can be compared with other 1,4-dihydropyridine derivatives, such as:
1-Benzyl-1,4-dihydropyridine-3-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
126939-95-5 |
|---|---|
分子式 |
C13H14N2S |
分子量 |
230.33 g/mol |
IUPAC名 |
1-benzyl-4H-pyridine-3-carbothioamide |
InChI |
InChI=1S/C13H14N2S/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-6,8,10H,7,9H2,(H2,14,16) |
InChIキー |
DTRITDFGJLLTNS-UHFFFAOYSA-N |
正規SMILES |
C1C=CN(C=C1C(=S)N)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
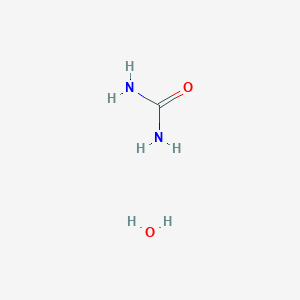
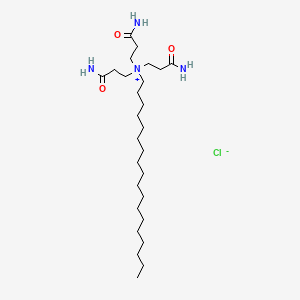
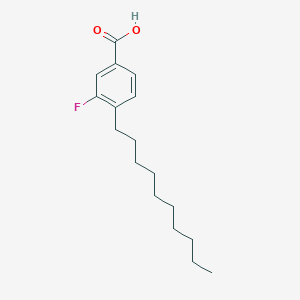
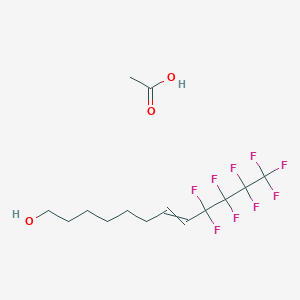
![Morpholine, 4-[3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-yl]-](/img/structure/B14277137.png)
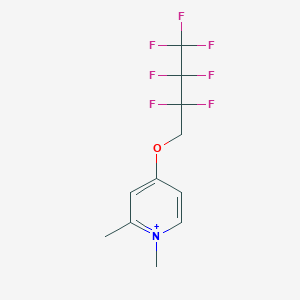
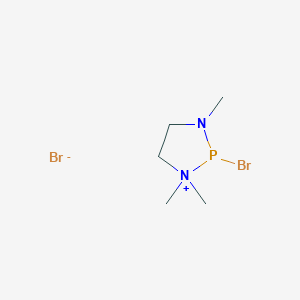
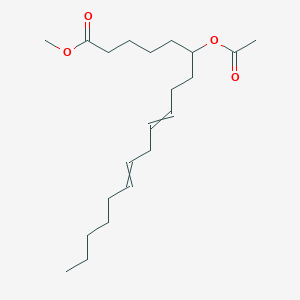
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)


![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
